Methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound characterized by its unique structural features and potential biological applications. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse pharmacological properties. The specific structure of this compound includes a pyrazolo[3,4-b]pyridine core with various substituents, including a cyclopropyl group and an ethyl ester at the carboxylate position.
The compound has been synthesized and studied in various research contexts, particularly in medicinal chemistry. Its synthesis and properties have been documented in scientific literature and patent filings, highlighting its relevance in drug discovery and development.
Methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pyrazolo[3,4-b]pyridines, which are recognized for their potential as therapeutic agents.
The synthesis of methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves several key steps:
The synthesis may utilize strong bases like sodium hydride and solvents such as dimethylformamide to facilitate these reactions. In industrial settings, optimized conditions are applied to enhance yield and purity, including continuous flow reactors and purification techniques like chromatography .
The molecular structure of methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be represented by its IUPAC name and InChI string:
This compound features a cyclopropyl group at position 6 and an ethyl group at position 1 of the pyrazolo ring system. The molecular formula is .
Key structural data includes:
Methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can participate in various chemical reactions:
These reactions illustrate the compound's versatility for further functionalization in synthetic chemistry.
The mechanism of action for methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific biological targets such as enzymes or receptors. The unique structural features allow it to bind effectively to these targets, modulating their activity which can lead to various biological effects. The precise pathways depend on the target interactions and the intended therapeutic application .
While specific physical properties such as boiling point or solubility may not be extensively documented in the available literature, compounds within this class typically exhibit moderate to high solubility in organic solvents due to their polar functional groups.
Chemical properties include stability under standard laboratory conditions but may vary based on substituents and reaction conditions. The presence of reactive functional groups allows for diverse chemical reactivity.
Methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity. Research indicates that compounds in this class could act as kinase inhibitors and may be useful in treating diseases related to diabetes and other metabolic disorders . Additionally, ongoing studies explore their efficacy in various pharmacological contexts.
This compound exemplifies the importance of heterocyclic chemistry in developing novel therapeutic agents with targeted biological activities.
The journey of the pyrazolo[3,4-b]pyridine scaffold began over a century ago. The first monosubstituted derivative (3-phenyl) was serendipitously synthesized in 1908 by Ortoleva during attempts involving diphenylhydrazone and pyridine with iodine . This pioneering work laid the foundation. Just three years later, in 1911, Bulow achieved a significant milestone by synthesizing three specifically substituted derivatives (1-phenyl-3-methyl) using a more rational approach: the condensation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid . This methodology established a crucial early synthetic route that foreshadowed the scaffold's synthetic accessibility. For decades, however, these heterocycles remained primarily curiosities within fundamental heterocyclic chemistry. A pivotal shift occurred with the recognition of their bioisosteric relationship to purines. This structural resemblance to adenine and guanine, the fundamental building blocks of DNA and RNA and key cellular cofactors, ignited intense interest in their potential biological activities . The two possible tautomeric forms, 1H and 2H, were early subjects of investigation. Computational and experimental studies decisively demonstrated the overwhelming thermodynamic stability (by approximately 9 kcal/mol) of the 1H-tautomer, like the compound under discussion, due to its ability to maintain full aromaticity across both rings . This inherent stability, coupled with the synthetic versatility allowing for regioselective substitution at five distinct positions (N1, C3, C4, C5, C6), transformed the pyrazolo[3,4-b]pyridine core from a chemical novelty into a highly valued platform for systematic medicinal chemistry exploration and drug design . The evolution culminated in the inclusion of fourteen 1H-pyrazolo[3,4-b]pyridine derivatives in various stages of the drug development pipeline by 2022, with two achieving approved drug status, validating the scaffold's practical significance .
Table 1: Key Historical Milestones in Pyrazolo[3,4-b]pyridine Chemistry
Year | Scientist | Achievement | Significance |
---|---|---|---|
1908 | Ortoleva | First synthesis of a monosubstituted pyrazolo[3,4-b]pyridine (R3 = Ph) | Discovery of the scaffold via reaction of diphenylhydrazone/pyridine/iodine |
1911 | Bulow | Synthesis of N-phenyl-3-methyl substituted derivatives | Established early rational synthesis using 5-aminopyrazole and 1,3-diketones |
Mid-20th Century | Various | Recognition of purine bioisosterism | Shifted focus from chemical curiosity to biological potential |
2012-2022 | --- | >54% of all references published (including ~1413 patents) | Period of intense research and development activity |
2022 | --- | 14 derivatives in drug development pipeline (2 approved) | Clinical validation of the scaffold's therapeutic utility |
The bioactivity profile of any pyrazolo[3,4-b]pyridine derivative is profoundly influenced by the nature and positioning of its substituents. In methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, the cyclopropyl moiety at the C6 position and the ethyl group at the N1 position are critical determinants of its molecular behavior and interaction potential. Analysis of substitution patterns across the vast library of known pyrazolo[3,4-b]pyridines reveals that while hydrogen and methyl dominate at C3, groups like cyclopropyl at C6, though less frequent (~4% occurrence in SciFinder analysis), offer distinct advantages . The cyclopropyl ring is a sterically constrained, non-planar hydrocarbon unit. Its introduction at C6 serves multiple strategic purposes:
Simultaneously, the N1-ethyl substitution plays a crucial role. While methyl is the most prevalent N1 substituent (~30% of compounds), ethyl occupies a significant niche (~23% of alkyl substitutions) . Replacing the smaller methyl group with ethyl offers specific benefits:
Table 2: Impact of C6 and N1 Substituents in Pyrazolo[3,4-b]pyridines
Position | Common Substituents | Specific Substituent in Focus | Key Contributions to Properties |
---|---|---|---|
C6 | H, Me, Ph, Heterocycle (~4% Cycloalkyl) | Cyclopropyl | Metabolic stability (CYP450 resistance), moderate lipophilicity increase, electron-donating effect, conformational restriction/defined steric presentation [3] [6] |
N1 | H (~20%), Me (~30%), Other Alkyl (~23%), Ph (~15%) | Ethyl | Improved lipophilicity/bioavailability balance compared to Me or H, optimized van der Waals contacts, conformational influence, elimination of N-tautomerism [3] [6] |
Molecular Formula | --- | C₁₂H₁₃N₃O₂ | Characteristic of core + C6 cyclopropyl + N1 ethyl + C4 methyl ester [3] [6] |
Molecular Weight | --- | 231.25 g/mol | Consistent with formula and substitution pattern [3] [6] |
The C4 position of the pyrazolo[3,4-b]pyridine core is a pivotal site for functionalization, and the methyl carboxylate ester in methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exemplifies a strategically crucial modification with multifaceted roles in medicinal chemistry. Carboxylate esters at C4 are not merely inert appendages; they are versatile chemical handles that profoundly influence the compound's properties and utility:
Table 3: Roles and Transformations of the C4 Methyl Carboxylate Ester
Role | Chemical Process/Property | Utility in Medicinal Chemistry |
---|---|---|
Synthetic Handle | Hydrolysis: R-COOCH₃ → R-COOH | Provides direct access to carboxylic acid (CAS 954261-91-7) for amide coupling, enabling extensive SAR exploration via amide library synthesis [3] [4] [6] |
Physicochemical Modulator | Increased lipophilicity vs. carboxylic acid; Introduction of H-bond acceptor (C=O) | Enhances passive membrane permeability; Can influence solubility and crystal packing; Provides specific interaction point for target binding [4] [5] |
Prodrug (Potential) | Enzymatic hydrolysis in vivo (Esterases: R-COOCH₃ → R-COOH) | May improve oral absorption of active carboxylic acid species by increasing lipophilicity of administered form [3] |
Binding Interactions | Hydrogen bond acceptor (ester carbonyl); Ionic interactions/Salt bridges & additional H-bonds (carboxylic acid) | Engages specific residues in target proteins (Ser, Thr, Tyr, Asn, Gln, backbone NH for ester; Arg, Lys, His, plus H-bond donors/acceptors for acid) [4] |
Synthesis Analysis: The preparation of derivatives like methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step synthetic sequences. Common strategies often begin with appropriately substituted pyrazole or pyridine precursors. One frequent approach involves constructing the pyrazolo[3,4-b]pyridine core through cyclization reactions, such as the condensation of a 5-aminopyrazole derivative with a suitable cyclopropane-containing synthon (e.g., a β-ketoester or diketone) [4] [5]. The cyclopropyl group can be introduced either as part of the starting material or via subsequent functionalization, such as transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura using cyclopropylboronic acid) at an intermediate halogenated stage. The N1-ethyl group is typically installed by alkylation of a pyrazole nitrogen early in the synthesis to ensure regioselectivity and avoid ambiguity. Finally, the C4 methyl ester functionality can be incorporated directly during the cyclization step using reagents like methyl acetoacetate, or introduced later via esterification (using methanol and an acid catalyst like sulfuric acid or thionyl chloride) of a pre-formed C4 carboxylic acid intermediate [4] [5]. The synthesis may require specific catalysts (e.g., palladium for cross-couplings) and optimized conditions (temperature, solvent) to achieve high yields and purity. Industrial-scale synthesis might employ continuous flow reactors for improved efficiency and safety [4]. This synthetic tractability underscores the practicality of developing derivatives based on this scaffold for research and development.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1